2-(2-Dimethylaminoethyl)amino-5-(trifluoromethyl)pyridine hydrochloride
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Overview
Description
2-(2-Dimethylaminoethyl)amino-5-(trifluoromethyl)pyridine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Dimethylaminoethyl)amino-5-(trifluoromethyl)pyridine hydrochloride typically involves the reaction of 5-(trifluoromethyl)pyridine with 2-(dimethylamino)ethylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in this synthesis include bases such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for efficiency and cost-effectiveness, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Dimethylaminoethyl)amino-5-(trifluoromethyl)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents on the pyridine ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridine compounds.
Scientific Research Applications
2-(2-Dimethylaminoethyl)amino-5-(trifluoromethyl)pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it a valuable tool in biological research, including studies on enzyme interactions and receptor binding.
Industry: Used in the production of materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Dimethylaminoethyl)amino-5-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more effective interactions with its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Dimethylaminoethyl)amino-5-chloropyridine hydrochloride
- 2-(2-Dimethylaminoethyl)amino-5-bromopyridine hydrochloride
- 2-(2-Dimethylaminoethyl)amino-5-iodopyridine hydrochloride
Uniqueness
2-(2-Dimethylaminoethyl)amino-5-(trifluoromethyl)pyridine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its halogenated analogs.
Properties
IUPAC Name |
N',N'-dimethyl-N-[5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3.ClH/c1-16(2)6-5-14-9-4-3-8(7-15-9)10(11,12)13;/h3-4,7H,5-6H2,1-2H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVNDPDLUMRFPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC=C(C=C1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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